
N-prop-2-ynyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-prop-2-ynyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the benzodioxine family and has a unique structure that makes it an interesting subject for research.
Mecanismo De Acción
The mechanism of action of N-prop-2-ynyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide is not fully understood. However, it has been proposed that it acts by inhibiting certain enzymes and receptors in the body, leading to the suppression of various cellular processes. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
N-prop-2-ynyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antiviral properties by inhibiting the replication of certain viruses. In addition, it has been found to have antipsychotic effects by modulating the activity of certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-prop-2-ynyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. It also has a unique structure that makes it an interesting subject for study. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and its properties and effects are not fully understood. In addition, it may have some toxic effects, and caution should be taken when handling and using it in experiments.
Direcciones Futuras
There are several future directions for research on N-prop-2-ynyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide. One potential area of study is its potential as a therapeutic agent for cancer and viral infections. Further research is needed to fully understand its mechanisms of action and to develop more effective and targeted treatments. Another area of study is its potential as an antipsychotic agent. More research is needed to fully understand its effects on neurotransmitter activity in the brain and to develop more effective treatments for psychiatric disorders. Finally, there is potential for further research on the synthesis and modification of N-prop-2-ynyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide to improve its properties and effectiveness in various applications.
Métodos De Síntesis
The synthesis of N-prop-2-ynyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex process that involves several steps. The first step is the preparation of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, which is then reacted with propargylamine to form the corresponding amide. The final step involves the addition of a palladium catalyst to facilitate the coupling of the alkyne and amide groups, resulting in the formation of N-prop-2-ynyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide.
Aplicaciones Científicas De Investigación
N-prop-2-ynyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and neurobiology. It has been found to have promising anticancer, antiviral, and antipsychotic properties, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
N-prop-2-ynyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-6-13-12(14)9-4-3-5-10-11(9)16-8-7-15-10/h1,3-5H,6-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTJXEKCHJNKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=C2C(=CC=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

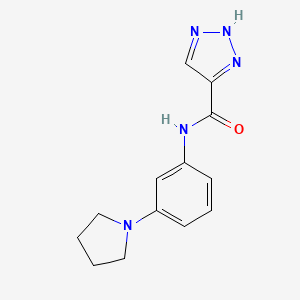
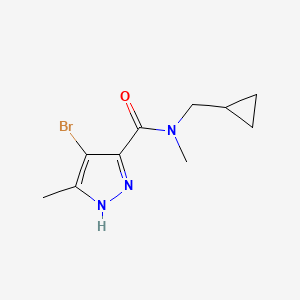
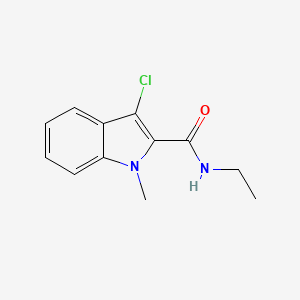

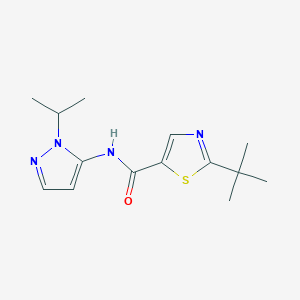
![Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]thiophene-2-carboxylate](/img/structure/B7530719.png)
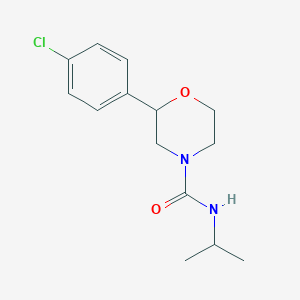
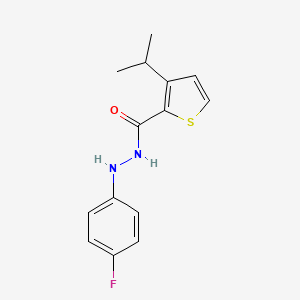
![1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B7530728.png)
![N-[(1-methylpyrazol-4-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7530736.png)
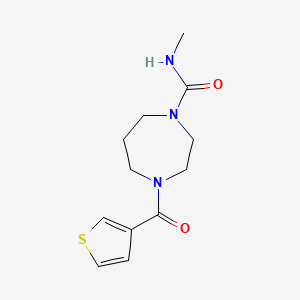
![3-methyl-N~5~-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B7530761.png)
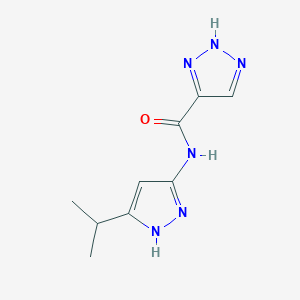
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7530786.png)